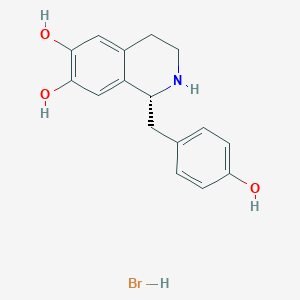
(R)-(+)-Higenamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Higenamine Hydrobromide is a naturally occurring compound derived from plants such as Aconitum and Nandina domestica. It is known for its pharmacological properties, particularly in cardiovascular health. This compound has been traditionally used in Chinese medicine for treating heart diseases, including heart failure and arrhythmia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-(+)-Higenamine Hydrobromide involves the extraction of higenamine from natural sources followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:
Extraction: Higenamine is extracted from plant sources using solvents like ethanol or methanol.
Purification: The extracted higenamine is purified using techniques such as column chromatography.
Conversion to Hydrobromide: The purified higenamine is reacted with hydrobromic acid to form ®-(+)-Higenamine Hydrobromide.
Industrial Production Methods
In industrial settings, the production of ®-(+)-Higenamine Hydrobromide is scaled up using similar methods but with optimized conditions for higher yield and purity. The use of continuous extraction and purification systems, along with automated reaction setups, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced alcohol forms, and substituted halide compounds .
Scientific Research Applications
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a tool for studying cellular signaling pathways and receptor interactions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of ®-(+)-Higenamine Hydrobromide involves several molecular targets and pathways:
β2-Adrenergic Receptor Agonist: It acts as an agonist at β2-adrenergic receptors, leading to increased heart rate and improved cardiac output.
PI3K/AKT Pathway: It activates the PI3K/AKT signaling pathway, which plays a role in cell survival and metabolism.
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: Another β-adrenergic agonist used in treating bradycardia and heart block.
Dopamine: A neurotransmitter with cardiovascular effects similar to higenamine.
Ephedrine: A compound with stimulant and decongestant properties, also acting on adrenergic receptors.
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its dual role as a natural product and a pharmacologically active compound. Its ability to target multiple pathways and receptors makes it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C16H18BrNO3 |
|---|---|
Molecular Weight |
352.22 g/mol |
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m1./s1 |
InChI Key |
KNUKFIRMGSQPEM-PFEQFJNWSA-N |
Isomeric SMILES |
C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















